molecular formula C10H9Cl2NO2 B1373927 Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate CAS No. 1340556-60-6

Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate

Cat. No.: B1373927
CAS No.: 1340556-60-6
M. Wt: 246.09 g/mol
InChI Key: XZNPDLCGNLOJSF-UHFFFAOYSA-N
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Description

Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate is a chemical compound with the molecular formula C10H9Cl2NO2 It is characterized by the presence of a cyclopropylmethyl group attached to a pyridine ring substituted with two chlorine atoms at positions 5 and 6, and a carboxylate group at position 3

Scientific Research Applications

Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Preparation Methods

The synthesis of Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dichloropyridine-3-carboxylic acid and cyclopropylmethanol.

    Esterification Reaction: The carboxylic acid group of 5,6-dichloropyridine-3-carboxylic acid is esterified with cyclopropylmethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature, and the product is purified by column chromatography.

Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, including the use of continuous flow reactors and alternative catalysts.

Chemical Reactions Analysis

Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted pyridine derivatives.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form reduced pyridine derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents like hydrogen peroxide (H2O2).

Mechanism of Action

The mechanism of action of Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate can be compared with similar compounds such as:

    Cyclopropylmethyl 5-chloropyridine-3-carboxylate: Lacks one chlorine atom, which may affect its reactivity and biological activity.

    Cyclopropylmethyl 5,6-difluoropyridine-3-carboxylate: Substitutes chlorine atoms with fluorine, potentially altering its chemical properties and applications.

    Cyclopropylmethyl 5,6-dibromopyridine-3-carboxylate: Substitutes chlorine atoms with bromine, which may influence its reactivity and use in different chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2/c11-8-3-7(4-13-9(8)12)10(14)15-5-6-1-2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNPDLCGNLOJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC(=O)C2=CC(=C(N=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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